Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate
Overview
Description
“Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate” is a chemical compound with the molecular formula C16H24N2O5 . It’s an intermediate in the synthesis of the anticancer drug gefitinib .
Synthesis Analysis
The synthesis of this compound involves several steps starting from methyl 3-hydroxy-4-methoxybenzoate. The sequence involves alkylation of the starting material, followed by nitration, reduction, cyclisation, chlorination, and amination reactions . This method is suitable for industrial production due to its higher yields and the use of a much cheaper starting material .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation, nitration, reduction, cyclisation, chlorination, and amination . These reactions transform the starting material into the desired product through a series of chemical changes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry .Scientific Research Applications
Synthesis of Gefitinib
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate is used in the synthesis of Gefitinib, an anticancer drug. The process involves hydrogenation catalyzed by Pd/C, followed by transformation in the presence of DMF and phosphoric chloride, and a final Dimroth rearrangement (Jin et al., 2005).
Cyclization Reactions
This compound cyclizes in the presence of bases, leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This occurs regardless of the base's strength (Ukrainets et al., 2014).
Tubulin Polymerization Inhibitor
A derivative, Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), acts as a tubulin polymerization inhibitor. It exhibits promising antiproliferative activity against human cancer cells without affecting antimicrobial and antimalarial activities (Minegishi et al., 2015).
Synthesis of Antimicrobial Agents
Novel 1,2,4-Triazole derivatives have been synthesized using a process involving this compound, showing moderate activities against test microorganisms (Bektaş et al., 2007).
In-Vitro Cytotoxic Activity
Compounds derived from this compound have shown potential as anticancer agents, displaying promising in-vitro cytotoxic activity in MTT assay (Dave et al., 2012).
Mechanism of Action
While the mechanism of action of this specific compound is not explicitly mentioned in the sources, it’s known that it’s an intermediate in the synthesis of gefitinib . Gefitinib works by inhibiting the epidermal growth factor receptor (EGFR) protein tyrosine kinase, which is overexpressed in many human cancers .
Future Directions
Properties
IUPAC Name |
methyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-20-14-11-13(17)12(16(19)21-2)10-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJJAQKKQNIWOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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